(E)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings and the potential for pi-stacking interactions. It is likely to be soluble in organic solvents but relatively insoluble in water .Scientific Research Applications
Organic Synthesis and Polymer Development
One key application area is in the synthesis of heterocyclic compounds, where derivatives of thiosemicarbazide, such as (E)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, serve as precursors for the synthesis of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Elmagd et al., 2017).
In the realm of polymer science, controlled radical polymerization techniques have been applied to monomers containing acrylamide units, including derivatives similar to this compound, to synthesize homopolymers with unique properties. For instance, polymers containing l-phenylalanine moieties have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in materials with controlled molecular weights and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).
Anticancer Activity
Another significant area of application is in anticancer research. Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and shown to exhibit moderate to excellent anticancer activity, with some derivatives demonstrating higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Molecular Engineering and Sensitizers for Solar Cells
Furthermore, molecular engineering has utilized compounds incorporating this compound derivatives to develop organic sensitizers for solar cell applications. These sensitizers, featuring donor, electron-conducting, and anchoring groups, have been shown to exhibit high incident photon to current conversion efficiencies when anchored onto TiO2 film, underscoring their potential in enhancing solar cell performance (Kim et al., 2006).
Properties
IUPAC Name |
(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-22-13-5-2-4-11(10-13)15-18-19-16(21-15)17-14(20)8-7-12-6-3-9-23-12/h2-10H,1H3,(H,17,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOBSQAKORGDB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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